molecular formula C26H21N3O4S B2899282 (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile CAS No. 956202-76-9

(2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B2899282
CAS No.: 956202-76-9
M. Wt: 471.53
InChI Key: XVNUFUNJNVAHRR-HZHRSRAPSA-N
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Description

(2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic compound that features a combination of benzenesulfonyl, dimethoxyphenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the pyrazole intermediate using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the enenitrile group: This is typically done through a Knoevenagel condensation reaction between the sulfonylated pyrazole and an appropriate aldehyde in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and benzenesulfonyl groups.

    Reduction: Reduced forms of the enenitrile and sulfonyl groups.

    Substitution: Substituted derivatives where the nucleophile has replaced the sulfonyl group.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(benzenesulfonyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
  • (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dihydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
  • (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enenitrile

Uniqueness

What sets (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile apart from similar compounds is its specific combination of functional groups. The presence of both the benzenesulfonyl and dimethoxyphenyl groups, along with the pyrazole ring, provides unique chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-32-24-14-13-19(16-25(24)33-2)26-20(18-29(28-26)21-9-5-3-6-10-21)15-23(17-27)34(30,31)22-11-7-4-8-12-22/h3-16,18H,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNUFUNJNVAHRR-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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